molecular formula C21H16N6O3S B15056083 N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15056083
M. Wt: 432.5 g/mol
InChI Key: XCYMEFDOVKWQKX-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a pyridin-3-yl group at position 5, and a thioacetamide side chain linked to a 4-nitrophenyl group. However, commercial availability issues have been noted, with indicating its discontinuation, suggesting challenges in synthesis or application .

Properties

Molecular Formula

C21H16N6O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N6O3S/c28-19(23-16-8-10-18(11-9-16)27(29)30)14-31-21-25-24-20(15-5-4-12-22-13-15)26(21)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,28)

InChI Key

XCYMEFDOVKWQKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound recognized for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C21H16N6O3S
  • Molecular Weight : Approximately 432.46 g/mol
  • Key Functional Groups : Nitrophenyl group, triazole ring, thioether linkage

The unique combination of these structural features contributes to its biological activity, particularly in medicinal chemistry applications.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Compounds with triazole rings are known to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit critical enzymes necessary for microbial survival.

Compound Activity Target Microorganisms
N-(4-Nitrophenyl)-2-thioacetamideAntibacterialVarious strains
5-Amino-1,2,4-triazoleAntifungalFungal pathogens
1-(Pyridin-3-yloxy)-2-thioacetamideAntimicrobialBroad spectrum

Antifungal Properties

In addition to antibacterial effects, the compound shows promising antifungal activity. The triazole moiety is known for its role as an antifungal agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes . This makes it a valuable candidate for further development in antifungal therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HEPG2 (liver cancer)1.18 ± 0.14
MCF7 (breast cancer)0.67
PC3 (prostate cancer)0.80

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for microbial and cancer cell survival.
  • Molecular Interactions : Studies suggest that the triazole core allows for significant molecular interactions with target proteins involved in disease processes .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different biological contexts:

  • Anticancer Screening : A study conducted by Arafa et al. evaluated various derivatives of triazoles for their anticancer activity using MTT assays. The results indicated that compounds similar to N-(4-Nitrophenyl)-2-thioacetamide displayed promising cytotoxic effects against multiple cancer cell lines .
  • Antimicrobial Testing : In vitro tests confirmed the antibacterial and antifungal activities of related compounds with similar structural features, reinforcing the potential of N-(4-Nitrophenyl)-2-thioacetamide as an effective antimicrobial agent .

Chemical Reactions Analysis

Key Synthetic Reactions

The synthesis of this compound involves multi-step processes, as outlined below:

a. Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example:

text
Thiosemicarbazide + Base → Cyclized Triazole Intermediate [5][6]

Reaction conditions typically involve refluxing in ethanol or DMF with bases like NaOH or Cs₂CO₃ .

b. Thioether Linkage Introduction
The thioether (-S-) bridge is formed through S-alkylation reactions:

text
Triazole-thiol + Halogenated Acetamide → Thioether Product [1][6]

This step often employs cesium carbonate as a base in DMF at room temperature, achieving yields of 61–82% .

c. Nitrophenyl Group Attachment
The nitrophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or condensation reactions. For example:

text
Acetamide Intermediate + 4-Nitroaniline → N-(4-Nitrophenyl)acetamide Derivative [1][3]

Reactions are catalyzed by acidic or basic conditions, depending on the electrophilicity of the aromatic ring.

Functional Group Reactivity

The compound participates in reactions mediated by its distinct functional groups:

Functional Group Reactivity Example Reaction
Triazole Ring Electrophilic substitution at N1 or C5 positionsNitration, halogenation
Thioether Linkage Oxidation to sulfoxide/sulfoneH₂O₂/CH₃COOH → Sulfoxide
Pyridin-3-yl Group Coordination with metal ionsComplexation with Cu²⁺ or Fe³⁺
Acetamide Moiety Hydrolysis under acidic/basic conditionsHCl/NaOH → Carboxylic Acid

Reduction of Nitro Group

The nitrophenyl group can be reduced to an amine under catalytic hydrogenation:

text
N-(4-Nitrophenyl)acetamide + H₂/Pd-C → N-(4-Aminophenyl)acetamide [3][7]

This reaction is critical for generating bioactive amine derivatives.

Thioether Oxidation

Controlled oxidation yields sulfoxides or sulfones:

text
Thioether + mCPBA → Sulfoxide (1 eq.) or Sulfone (2 eq.) [5][6]

Oxidation selectivity depends on stoichiometry and reaction time .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity, as shown in the table below:

Compound Variant Key Structural Difference Reactivity Impact
Pyridin-4-yl isomerPyridine substitution at C4Lower electrophilicity at triazole ring
Allyl-substituted triazoleAllyl group at N4Enhanced susceptibility to radical reactions
Methoxyphenyl analogue-OCH₃ instead of -NO₂Reduced NAS reactivity due to electron-donating group

Analytical Characterization

Reaction progress and product purity are monitored using:

  • TLC : Rf values in n-hexane/ethyl acetate (3:7)

  • FT-IR : Peaks at 1602 cm⁻¹ (C=O), 1475 cm⁻¹ (C=N)

  • NMR : Distinct signals for pyridine protons (δ 8.7–7.5 ppm) and acetamide NH (δ 10.5 ppm)

Stability and Degradation

The compound degrades under prolonged UV exposure or strong acidic conditions, forming:

  • Hydrolysis Products : 4-Nitroaniline and triazole-thiol

  • Oxidative Byproducts : Sulfoxides (major) and sulfones (minor)

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry precursors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the phenyl, pyridinyl, and acetamide groups, which significantly influence their physical properties and bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS or ID) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound (Ref: 13) 4-Nitrophenyl, pyridin-3-yl C₂₃H₁₇N₆O₃S 473.50 N/A N/A
VUAA1 (525582-84-7) 4-Ethylphenyl, pyridin-3-yl C₁₉H₂₀N₆OS 396.47 N/A N/A
OLC15 (N/A) 4-Butylphenyl, pyridin-2-yl C₂₁H₂₄N₆OS 424.52 N/A N/A
5m (IJMS 2014) Butylthio, pyridin-4-yl C₂₀H₂₁N₅S 371.48 147–149 86
6a (IJPR 2015) Allyl, pyridin-2-yl C₁₃H₁₂N₆OS 308.35 182–184 65
Compound 4 () Hydrazone-indolin-3-ylidene C₂₆H₂₂N₈O₂S 522.58 252–253 75
CAS 332909-90-7 () Diphenyl, pyridin-3-yl C₂₇H₂₁N₅OS 463.55 N/A N/A

Key Observations:

  • Substituent Effects on Bioactivity: VUAA1 and OLC15 () share the triazole-thio-acetamide backbone but differ in phenyl (ethyl vs. butyl) and pyridinyl (3-yl vs. 2-yl) substituents. VUAA1 acts as an Orco agonist, while OLC15 is a potent antagonist, highlighting how minor structural changes reverse biological function .
  • Melting Points and Stability :
    • Compounds with bulkier substituents (e.g., hydrazone derivatives in ) exhibit higher melting points (>250°C), suggesting increased crystallinity and stability .
    • Allyl-substituted analogs (e.g., 6a in ) show moderate melting points (161–184°C), correlating with their lower molecular weights .

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